Mosapride impurity 10
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H29ClFN3Na2O9 |
|---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
disodium;3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioate |
InChI |
InChI=1S/C27H31ClFN3O9.2Na/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16;;/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI Key |
QNUWDUAIRAGYOQ-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Origin and Formation Mechanisms of Mosapride Impurity 10
Process-Related Formation during Mosapride (B1662829) Synthesis
The manufacturing process of Mosapride is a complex series of chemical reactions where the potential for impurity generation is inherent. Mosapride Impurity 10 can be introduced at various stages, primarily related to the synthesis of a key intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid.
Impurities Derived from Starting Materials and Reagents
The synthesis of the crucial intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, often commences from p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). This starting material is structurally very similar to this compound, with the only difference being the absence of a chlorine atom at the 5-position.
It is plausible that a chlorinated derivative of the starting material, 4-amino-5-chloro-2-hydroxybenzoic acid (which is identical to this compound), could be present as an impurity in the initial p-aminosalicylic acid. If this impurity is not adequately removed, it can be carried through the subsequent steps of the synthesis and ultimately be present in the final Mosapride product.
Furthermore, the quality of reagents used in the synthesis is paramount. For instance, the ethylating agent used to convert the hydroxyl group of the salicylic (B10762653) acid derivative to an ethoxy group must be of high purity to prevent unwanted side reactions.
By-products and Unreacted Intermediates in Reaction Pathways
A primary pathway for the formation of this compound is through the incomplete ethylation of the hydroxyl group of a precursor molecule. The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid involves the conversion of a hydroxyl group to an ethoxy group. If this reaction does not proceed to completion, the unreacted starting material, 4-amino-5-chloro-2-hydroxybenzoic acid, will remain as an impurity.
Several synthetic routes for Mosapride's key intermediate are described in patent literature, highlighting the complexities and potential pitfalls of the manufacturing process. For instance, some methods involve the ethylation of a p-aminosalicylic acid derivative. Incomplete reaction at this stage is a direct route to the formation of this compound.
The following table summarizes the key compounds involved in this stage of the synthesis:
| Compound Name | Role in Synthesis | Potential to Form Impurity 10 |
| p-Aminosalicylic acid | Starting Material | Can contain chlorinated impurities that are identical to Impurity 10. |
| 4-Amino-5-chloro-2-hydroxybenzoic acid | This compound / Potential unreacted intermediate | If the ethylation step is incomplete, this compound will be present as an impurity. |
| 4-amino-5-chloro-2-ethoxybenzoic acid | Key Intermediate | The desired product of the ethylation step. |
Side Reactions Leading to the Formation of this compound
Beyond incomplete reactions, side reactions can also contribute to the formation of this compound. For example, de-ethylation of the desired intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, under certain reaction conditions could lead to the formation of the hydroxyl-containing impurity. While less common during the synthesis itself, this type of reaction is more relevant in the context of degradation.
Degradation Pathways Contributing to this compound
Mosapride, like many pharmaceutical compounds, can degrade over time when exposed to various stress factors such as heat, light, humidity, and acidic or basic conditions. Forced degradation studies are conducted to understand these degradation pathways and identify the resulting impurities.
Forced Degradation Studies and Conditions
Forced degradation studies are a regulatory requirement and a critical part of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than those it would typically encounter during storage and use.
While a comprehensive public record specifically identifying this compound as a degradation product is limited, general studies on Mosapride's stability have been conducted. These studies typically investigate degradation under the following conditions:
Acidic and Basic Hydrolysis: Investigates the drug's stability in acidic and alkaline environments.
Oxidation: Assesses the effect of oxidative stress, often using hydrogen peroxide.
Photolytic Degradation: Examines the impact of exposure to light.
Thermal Degradation: Evaluates the effect of high temperatures.
One patent (CN111505154A) notes that under heating conditions, Mosapride citrate (B86180) primarily degrades to a substance referred to as "impurity A," which is formed through hydrolysis and is distinct from this compound.
Thermal Degradation Studies
The amide linkage in the Mosapride molecule is susceptible to hydrolysis at elevated temperatures, which could potentially lead to the cleavage of the molecule. However, the formation of this compound would require the de-ethylation of the ethoxy group on the benzoic acid portion of the molecule. This is a chemically plausible reaction under thermal stress, although it may not be the primary degradation pathway.
The following table outlines the conditions of a typical thermal degradation study:
| Stress Condition | Temperature | Duration | Potential Outcome |
| Thermal Stress | 60°C - 95°C | Several hours to days | Degradation of the API, potentially leading to the formation of various impurities. |
It is important to note that the specific degradation products formed can be highly dependent on the exact conditions of the study, including the presence of moisture and other excipients in a formulated product.
Elucidation of Degradation Kinetics and Mechanisms for this compound
Direct kinetic studies on the formation of this compound from Mosapride are not extensively reported in the scientific literature. However, by examining the degradation kinetics of structurally similar compounds, such as aminosalicylic acid derivatives, we can infer the potential kinetic behavior of Impurity 10's formation and subsequent degradation.
Studies on the degradation of aminosalicylic acids have shown that the process often follows pseudo-first-order kinetics, particularly in excess of water or other reactants. The rate of degradation is typically influenced by factors such as pH, temperature, light intensity, and the concentration of oxidizing agents.
| Compound | Degradation Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) |
|---|---|---|---|---|
| 5-Aminosalicylic acid | Aqueous solution, pH 7.4, 37°C | Pseudo-first-order | 0.023 h⁻¹ | 30.1 h |
| 4-Aminosalicylic acid | Aqueous solution, UV irradiation | First-order | 0.15 min⁻¹ | 4.6 min |
| Sulfasalazine (hydrolyzes to 5-ASA) | Aqueous buffer, pH 7.4, 37°C | Pseudo-first-order | 0.011 h⁻¹ | 63 h |
The data in the table above, derived from studies on related aminosalicylates, illustrates that the degradation rates can vary significantly depending on the specific compound and the conditions. For this compound, it is anticipated that its formation from Mosapride would be accelerated under stressful conditions such as high temperature, extreme pH, and exposure to light and oxidizing agents. The subsequent degradation of Impurity 10 itself would likely proceed through pathways common to phenolic and amino-substituted benzoic acids, such as further oxidation and decarboxylation.
Synthesis of Mosapride Impurity 10 Reference Standards
Methodologies for Unambiguous Synthesis of Impurity 10
The synthesis of a reference standard must be unambiguous, yielding the target molecule with a well-defined structure and high purity. For Mosapride (B1662829) Impurity 10 (4-Amino-5-chloro-2-hydroxybenzoic acid), a key challenge lies in the regioselective introduction of the chlorine atom onto the 4-aminosalicylic acid backbone.
One effective and specific method involves the demethylation of a methoxy (B1213986) precursor. This strategy begins with the commercially available methyl 2-methoxy-4-amino-5-chlorobenzoate. Treatment of this precursor with a strong demethylating agent, such as boron tribromide (BBr₃) in an inert solvent like methylene (B1212753) chloride, selectively cleaves the methyl ether to yield the desired 4-amino-5-chlorosalicylic acid. prepchem.com This approach is advantageous as it avoids direct chlorination of the activated aromatic ring of 4-aminosalicylic acid, which can lead to a mixture of chlorinated isomers.
An alternative conceptual pathway, suggested by synthetic routes for analogous compounds, would involve the direct, controlled chlorination of 4-aminosalicylic acid. google.com However, due to the activating effects of both the amino and hydroxyl groups, this reaction can be difficult to control and may produce multiple chlorinated byproducts. Achieving an unambiguous synthesis via this route would necessitate careful selection of the chlorinating agent (e.g., N-chlorosuccinimide) and optimization of reaction conditions such as solvent, temperature, and reaction time to favor the formation of the desired 5-chloro isomer.
A multi-step approach, adapted from the synthesis of the methoxy analog, could also be envisioned. google.com This would involve the protection of the hydroxyl and/or amino groups of 4-aminosalicylic acid, followed by regioselective chlorination, and subsequent deprotection to yield the final product. While potentially longer, this method could offer greater control over the chlorination step.
Table 1: Synthetic Methodologies for Mosapride Impurity 10
| Method | Starting Material | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|---|
| Demethylation | Methyl 2-methoxy-4-amino-5-chlorobenzoate | Boron tribromide (BBr₃) | High regioselectivity, unambiguous product formation. prepchem.com | Use of a highly reactive and hazardous reagent. |
| Direct Chlorination | 4-Aminosalicylic acid | N-Chlorosuccinimide (NCS) or other chlorinating agents | Potentially shorter synthetic route. | Lack of regioselectivity, formation of multiple isomers. google.com |
Comprehensive Characterization of Synthesized Reference Standards
The definitive identification and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques. A comprehensive Certificate of Analysis (CoA) for a reference standard of this impurity would include data from the following analytical methods. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of 4-Amino-5-chloro-2-hydroxybenzoic acid is expected to show distinct signals corresponding to the aromatic protons. Based on the structure, two singlets in the aromatic region would be anticipated, representing the protons at the C-3 and C-6 positions. The chemical shifts of these protons would be influenced by the neighboring electron-donating (amino and hydroxyl) and electron-withdrawing (chloro and carboxylic acid) groups. The protons of the amino, hydroxyl, and carboxylic acid groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide evidence for the seven distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >170 ppm). The aromatic carbons would resonate in the range of approximately 100-160 ppm, with their specific shifts determined by the attached functional groups.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized impurity. For 4-Amino-5-chloro-2-hydroxybenzoic acid (C₇H₆ClNO₃), the expected exact mass is 187.0036 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition. The mass spectrum would also exhibit a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). miamioh.edu Fragmentation analysis would likely show losses of H₂O (from the hydroxyl and carboxylic acid groups), COOH, and potentially HCl. libretexts.org
High-Performance Liquid Chromatography (HPLC):
A validated, stability-indicating HPLC method is essential for determining the purity of the reference standard and for its use in the analysis of Mosapride samples. A reversed-phase HPLC method, similar to those used for Mosapride and its other impurities, would be developed. nih.govnih.gov A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Detection is typically performed using a UV detector at a wavelength where both Mosapride and the impurity have significant absorbance. The purity of the reference standard is determined by calculating the area percentage of the main peak.
Table 2: Key Characterization Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
|---|---|---|
| Molecular Formula | - | C₇H₆ClNO₃ nih.gov |
| Molecular Weight | - | 187.58 g/mol nih.gov |
| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region. |
| Labile Protons | Broad singlets for -NH₂, -OH, and -COOH. | |
| ¹³C NMR | Carbonyl Carbon | Signal at >170 ppm. |
| Aromatic Carbons | Signals in the 100-160 ppm range. | |
| Mass Spectrometry | Molecular Ion | [M]+ or [M+H]+ corresponding to the molecular weight. |
| Isotopic Pattern | Characteristic M/M+2 pattern for chlorine. miamioh.edu | |
| HPLC | Purity | ≥95% (typical for a reference standard). |
Control Strategies and Quality Implications of Mosapride Impurity 10
Development of Impurity Specifications and Acceptance Limits
The establishment of clear specifications and acceptance limits for impurities is a critical aspect of pharmaceutical quality control, guided by international regulatory standards such as those from the International Council for Harmonisation (ICH). The process for setting these limits for Mosapride (B1662829) Impurity 10 involves a comprehensive evaluation of the impurity's potential impact on the drug product's safety and efficacy.
Key Considerations for Specification Development:
Identification and Characterization: The first step is the unambiguous identification of the impurity's chemical structure. This is typically achieved through advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Safety Assessment: Toxicological data is paramount in determining a safe acceptance limit. The qualification of an impurity involves assessing its potential for genotoxicity or other adverse effects. The acceptable daily intake (ADI) for the impurity is a key parameter in this assessment.
Process Capability: The limits set must be realistic and achievable under a well-controlled manufacturing process. Data from process validation and ongoing monitoring are used to establish a baseline for impurity levels.
Pharmacopoeial Standards: Where available, specifications from official pharmacopoeias (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.)) provide a benchmark for impurity limits.
Typical Acceptance Limits for Pharmaceutical Impurities:
| Impurity Type | Threshold for Identification | Threshold for Qualification |
| Reporting Threshold | > 0.05% | - |
| Identification Threshold | > 0.10% or 1.0 mg/day TDI | - |
| Qualification Threshold | > 0.15% or 1.0 mg/day TDI | Requires safety data |
This table represents general ICH guidelines and specific limits for Mosapride Impurity 10 would be established based on the maximum daily dose of Mosapride and the impurity's specific toxicological profile.
Process Optimization Strategies for Minimizing Impurity 10 Formation
The most effective way to control impurities is to prevent their formation during the synthesis of the active pharmaceutical ingredient (API). For Mosapride, this involves a deep understanding of the reaction mechanisms that can lead to the generation of Impurity 10 and optimizing the process parameters to minimize these pathways.
Potential Formation Pathways and Control Strategies:
The formation of impurities in the synthesis of Mosapride can arise from various sources, including starting materials, intermediates, and degradation of the final product. researchgate.net The specific strategies to minimize Impurity 10 would depend on its precise chemical identity and origin.
| Potential Source of Impurity Formation | Optimization Strategy |
| Side Reactions | - Modifying reaction temperature, pressure, and stoichiometry.- Selecting more specific catalysts or reagents. |
| Incomplete Reactions | - Extending reaction times.- Improving mixing efficiency. |
| Degradation of Intermediates or Final Product | - Controlling temperature and exposure to light and oxygen.- Implementing appropriate purification steps (e.g., recrystallization, chromatography) at critical stages. |
| Contamination from Starting Materials | - Implementing stringent specifications for all raw materials.- Developing robust analytical methods to detect impurities in starting materials. |
By implementing these process optimization strategies, manufacturers can ensure a more robust and consistent manufacturing process that minimizes the formation of this compound and other related substances.
Application of Impurity Standards in Pharmaceutical Quality Control and Assurance
The availability of well-characterized impurity standards is fundamental to the quality control and assurance of pharmaceutical products. A reference standard for this compound serves several critical functions throughout the drug development and manufacturing lifecycle.
Role of Impurity Standards:
Analytical Method Development and Validation: The impurity standard is essential for developing and validating analytical methods, such as HPLC, that are capable of accurately detecting and quantifying the impurity in the drug substance and final product. nih.gov These methods must be shown to be specific, linear, accurate, precise, and robust.
Routine Quality Control Testing: In routine manufacturing, the impurity standard is used as a comparator to identify and quantify the level of Impurity 10 in each batch of Mosapride. This ensures that the impurity levels remain within the established acceptance limits.
Stability Studies: Impurity standards are used in stability studies to monitor for the formation of degradation products over time and under various storage conditions. This helps to establish the shelf-life and appropriate storage conditions for the drug product.
Regulatory Submissions: Comprehensive data on impurity identification, qualification, and control, supported by the use of characterized reference standards, is a critical component of regulatory submissions to health authorities like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eu
The use of highly pure and well-characterized reference standards for this compound is indispensable for ensuring the quality, safety, and consistency of Mosapride-containing medicines. synzeal.com
Q & A
Basic Research Questions
Q. How can researchers determine the identity and purity of Mosapride Impurity 10 using validated analytical methods?
- Methodological Answer :
- Chromatographic Profiling : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water [70:30 v/v], flow rate 1.0 mL/min) to separate this compound from the parent compound. Validate the method per ICH Q2(R1) guidelines by assessing linearity (5–200 µg/mL), precision (%RSD < 2.0), and accuracy (recovery 98–102%) .
- Spectrophotometric Analysis : Apply diazotization-coupled reactions with non-toxic reagents like chromotropic acid (CTA) or diphenylamine (DPA). For example, under alkaline conditions, CTA forms a stable azo-dye with this compound, showing λmax at 560 nm .
- Mass Spectrometry (MS) : Use LC-MS/MS for structural confirmation. Monitor characteristic fragmentation patterns (e.g., m/z transitions) to differentiate impurities from degradation products .
Q. What experimental design considerations are critical for stability studies of this compound under stress conditions?
- Methodological Answer :
- Stress Testing : Expose the impurity to hydrolytic (acid/alkaline), oxidative (H2O2), thermal (40–80°C), and photolytic (ICH Q1B) conditions. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways .
- Forced Degradation : Quantify degradation products using validated stability-indicating assays. Ensure method specificity by confirming baseline separation of all peaks in stressed samples .
- Data Integrity : Maintain raw chromatograms and spectral data in structured databases (e.g., LabArchives) to facilitate reproducibility and audits .
Q. How can researchers differentiate this compound from structurally similar by-products during synthesis?
- Methodological Answer :
- Synthetic Pathway Optimization : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to identify side reactions (e.g., incomplete esterification or oxidation). Adjust catalyst loading or temperature to suppress by-product formation .
- NMR Characterization : Perform <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) to compare chemical shifts of the impurity with known analogs. Key differences in aromatic proton signals (δ 7.2–8.1 ppm) can confirm structural variations .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve contradictions in impurity quantification data between laboratories?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for molecular packing analysis) and high-resolution mass spectrometry (HRMS) to resolve discrepancies in impurity identity. For example, HRMS can detect isotopic patterns to distinguish isomers (e.g., Cl vs. F substitution) .
- Interlaboratory Studies : Use standardized reference materials (e.g., USP Mosapride RS) and harmonized protocols (ISO 17025) to minimize variability. Analyze data using Bland-Altman plots to identify systematic biases .
Q. How do researchers design experiments to investigate the interaction of this compound with excipients in formulation matrices?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the impurity and common excipients (e.g., lactose, magnesium stearate). A negative ΔH value indicates exothermic interactions that may destabilize formulations .
- Accelerated Stability Testing : Store impurity-excipient mixtures at 40°C/75% RH for 6 months. Use multivariate analysis (e.g., PCA) to correlate excipient properties (hygroscopicity, pH) with impurity degradation rates .
Q. What computational strategies predict the toxicological relevance of this compound when in vivo data is limited?
- Methodological Answer :
- In Silico Toxicity Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate mutagenicity (Ames test) and hepatotoxicity. Compare impurity substructures with known toxicophores (e.g., nitro groups, aromatic amines) .
- Metabolite Simulation : Employ software like Schrödinger’s Metabolism Module to predict Phase I/II metabolites. Prioritize impurities with reactive intermediates (e.g., epoxides) for further in vitro genotoxicity assays (e.g., micronucleus test) .
Research Integrity Considerations
- Reproducibility : Document all experimental variables (e.g., pH, solvent purity) in electronic lab notebooks to enable replication .
- Plagiarism Checks : Use tools like iThenticate during manuscript drafting to avoid unintentional duplication .
- Data Transparency : Share raw spectra/chromatograms in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
